7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Overview
Description
7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-c][1,3]oxazine core, substituted with various functional groups such as chloro, methyl, nitrophenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-c][1,3]oxazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of substituents: The chloro, methyl, nitrophenyl, and phenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and higher yields compared to traditional batch reactors . The use of microreactors also minimizes the generation of waste and enhances the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of chloro groups can produce a variety of functionalized compounds.
Scientific Research Applications
7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 7,9-Dichloro-5’,5’-dimethyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexen]-3’-ol
Uniqueness
The uniqueness of 7,9-Dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine lies in its specific substitution pattern and the presence of both chloro and nitrophenyl groups. These features impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
302914-22-3 |
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Molecular Formula |
C23H17Cl2N3O3 |
Molecular Weight |
454.3 g/mol |
IUPAC Name |
7,9-dichloro-5-methyl-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C23H17Cl2N3O3/c1-23(15-7-9-17(10-8-15)28(29)30)27-21(13-20(26-27)14-5-3-2-4-6-14)18-11-16(24)12-19(25)22(18)31-23/h2-12,21H,13H2,1H3 |
InChI Key |
SJJAGJCMTQKWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC=CC=C3)C4=C(O1)C(=CC(=C4)Cl)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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